N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound that combines the structural features of pyrazolo[1,5-a]pyrimidine and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as the reaction of pyridine N-imine with alkynyl derivatives.
Introduction of Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Derivatives with different functional groups replacing the acetamide nitrogen.
Scientific Research Applications
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and have similar pharmacological properties.
Thiophene Derivatives: Compounds with thiophene rings are known for their electronic properties and are used in materials science.
Uniqueness
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide is unique due to the combination of the pyrazolo[1,5-a]pyrimidine and thiophene moieties, which confer both pharmacological and electronic properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-12(5-9-2-4-18-8-9)15-10-6-13-11-1-3-14-16(11)7-10/h1-4,6-8H,5H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRLAFNJMFLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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